molecular formula C6H12Cl3O3P B1200276 Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester CAS No. 6294-34-4

Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester

Cat. No.: B1200276
CAS No.: 6294-34-4
M. Wt: 269.5 g/mol
InChI Key: XXIDKSWYSYEFAG-UHFFFAOYSA-N
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Description

Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester, also known as this compound, is a useful research compound. Its molecular formula is C6H12Cl3O3P and its molecular weight is 269.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9297. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-2-[2-chloroethoxy(2-chloroethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl3O3P/c7-1-4-11-13(10,6-3-9)12-5-2-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIDKSWYSYEFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OP(=O)(CCCl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027618
Record name Bis(2-chloroethyl) 2-chloroethylphosphonate
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Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonic acid, P-(2-chloroethyl)-, bis(2-chloroethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
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CAS No.

6294-34-4
Record name Bis(2-chloroethyl) P-(2-chloroethyl)phosphonate
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URL https://commonchemistry.cas.org/detail?cas_rn=6294-34-4
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Record name Bis(2-chloroethyl) 2-chloroethylphosphonate
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Record name Bis(2-chloroethyl) (2-chloroethyl)phosphonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9297
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Record name Phosphonic acid, P-(2-chloroethyl)-, bis(2-chloroethyl) ester
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Record name Bis(2-chloroethyl) 2-chloroethylphosphonate
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Record name Bis(2-chloroethyl) 2-chloroethylphosphonate
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Record name BIS(2-CHLOROETHYL) (2-CHLOROETHYL)PHOSPHONATE
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Synthesis routes and methods I

Procedure details

Ethylene oxide, 816 g. (18.5 m) is added subsurface to a stirred solution of 824 g. (6.0 m) of phosphorus trichloride and 8.2 g. of 2-chloroethanol in 2.75 hr with cooling at 15°-20° C. The resulting reaction mixture consists of about 90% tris(2-chloroethyl) phosphite, the remainder being a mixture of phosphonates, is warmed to 80°, and 389 g. (5.4 m.) of acrylic acid containing 100 ppm of hydroquinone monomethyl ether is added in 1.2 hr with cooling at 80°-85°. The reaction mixture is warmed to 130° in 0.5 hr and kept at 130°-140° for 3.25 hr. Stripping to 165°/1 mm leaves 1881 g. of yellow liquid which is a mixture of 2-chloroethyl phosphonates, acidity 9.7 meq/100 g. Washing of a 622 g. portion with 5% sodium carbonate solution, followed by stripping at reduced pressure, gives 590 g. acidity 3.7 meq./100 g. Distillation of a portion of the washed material gives bis(2-chloroethyl) 2-chloroethylphosphonate, b.p. 148°-151°/0.5 mm., and 2-chloroethyl 3-[bis(2-chloroethoxy)phosphinyl]propionate, b.p. 189°-191°/0.1 mm, leaving a mixture containing higher molecular weight 2-chloroethyl phosphonates as undistilled residue.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Vinylphosphonic acid, CH2 =CH--PO(OH)2, can be prepared in a known manner by the following method: Phosphorus trichloride is reacted with ethylene oxide, the resulting tris(2-chloroethyl) phosphite is rearranged to give bis(2-chloroethyl) 2-chloroethylphosphonate, followed by reaction of the bis(2-chloroethyl) 2-chloroethylphosphonate with phosgene in the presence of suitable catalysts to give 2-chloroethylphosphonic dichloride (German Patent No. 2,132,962). The 2-chloroethylphosphonic dichloride can then be converted into vinylphosphonic acid by eliminating HCl in the presence of suitable catalysts (BaCl2) and subsequent hydrolysis of the vinylphosphonic dichloride formed (Chem. Abstr. 54, page 265 (1960)).
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Q & A

Q1: What is the significance of the Arbuzov rearrangement in the context of Bis(2-chloroethyl) 2-chloroethylphosphonate synthesis?

A1: The Arbuzov rearrangement is a crucial reaction pathway for synthesizing Bis(2-chloroethyl) 2-chloroethylphosphonate. The research paper "ARBUZOV REARRANGEMENT OF TRIS (β-CHLOROETHYL) PHOSPHITE TO BIS(2-CHLOROETHYL) 2-CHLOROETHYLPHOSPHONATE IN A FILM REACTOR" [] likely explores this specific reaction in detail. The paper likely investigates the use of a film reactor for this reaction, potentially offering advantages in terms of reaction efficiency, selectivity, or scalability compared to traditional methods.

Q2: How does high pressure impact the production of Ethephon from Bis(2-chloroethyl) 2-chloroethylphosphonate?

A2: The study "Improvement for Preparation of Ethephon Through High Pressure" [] investigates the utilization of high pressure conditions to synthesize Ethephon using Bis(2-chloroethyl) 2-chloroethylphosphonate as a starting material. The research likely examines the effect of high pressure on reaction yield and purity of the Ethephon product. A key finding is the achievement of 93% purity for the synthesized Ethephon, highlighting the potential benefits of this approach for industrial applications.

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